An In-depth Technical Guide to 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile
An In-depth Technical Guide to 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile is a fluorinated aromatic nitrile compound featuring a pyrrole moiety. This guide aims to provide a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly within the realm of drug discovery and medicinal chemistry. Due to the limited availability of detailed public data, this document consolidates known information and draws inferences from the properties of its constituent chemical motifs to project its potential utility and areas for future research.
Introduction
The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Similarly, the benzonitrile group is a key pharmacophore in numerous approved pharmaceuticals, often involved in critical binding interactions with biological targets. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.
2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile combines these three key structural features, suggesting its potential as a valuable building block or lead compound in the development of novel therapeutics. This document serves as a technical resource for researchers interested in exploring the synthesis and applications of this compound.
Chemical and Physical Properties
While exhaustive experimental data for 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile is not widely published, a summary of its basic identifiers and predicted properties is presented in Table 1. These values are sourced from chemical supplier databases and computational predictions.
Table 1: Chemical and Physical Properties of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile
| Property | Value | Source |
| IUPAC Name | 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile | - |
| CAS Number | 148901-51-3 | |
| Molecular Formula | C₁₁H₇FN₂ | |
| Molecular Weight | 186.19 g/mol | - |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol (Predicted) | - |
Synthesis
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
A potential synthesis could involve the reaction of 2,6-difluorobenzonitrile with pyrrole in the presence of a suitable base. The fluorine atom ortho to the electron-withdrawing nitrile group would be activated towards nucleophilic attack by the pyrrolide anion.
Caption: Proposed synthesis of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on similar known reactions. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.
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Preparation: To a solution of pyrrole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Reaction: Stir the mixture at room temperature for 30 minutes to allow for the formation of the pyrrolide anion.
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Addition: Add a solution of 2,6-difluorobenzonitrile (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
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Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature and quench with water.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While specific spectra are not publicly available, the expected features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry can be predicted based on the chemical structure.
Table 2: Predicted Spectroscopic Data for 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzonitrile ring (multiplets), pyrrole protons (triplets or multiplets). |
| ¹³C NMR | Carbonyl carbon of the nitrile group (115-125 ppm), aromatic carbons, pyrrole carbons. Signals for carbons attached to fluorine will show coupling (C-F coupling). |
| IR (cm⁻¹) | ~2230 cm⁻¹ (C≡N stretch), aromatic C-H stretches, C=C stretches, C-F stretch. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 186. Fragmentation pattern would likely show loss of HCN and other characteristic fragments. |
Potential Applications in Drug Discovery
The structural motifs present in 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile suggest its potential as a scaffold or intermediate in medicinal chemistry.
Role as a Chemical Intermediate
This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The pyrrole and phenyl rings can also be further substituted. The use of related fluorinated benzonitriles as intermediates in the synthesis of pharmaceuticals is well-documented.[4]
Caption: Potential functional group transformations.
Potential Pharmacological Activity
Pyrrole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3] The benzonitrile moiety is present in drugs targeting various receptors and enzymes. Therefore, 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile itself or its derivatives could be investigated for a variety of therapeutic targets.
Future Research Directions
The full potential of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile remains to be explored. Future research efforts could focus on:
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Development and Optimization of a Robust Synthetic Protocol: A validated and scalable synthesis is crucial for making this compound more accessible for research.
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Thorough Spectroscopic and Physicochemical Characterization: Detailed experimental data will provide a solid foundation for its use in further studies.
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Exploration of its Reactivity: Investigating the chemical transformations of the nitrile and aromatic rings will expand its utility as a synthetic intermediate.
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Biological Screening: A broad biological screening campaign could uncover potential therapeutic applications for this compound and its derivatives.
Conclusion
2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile is a chemical entity with significant, yet largely unexplored, potential in the field of drug discovery and development. Its unique combination of a pyrrole ring, a fluorinated benzonitrile scaffold, and a nitrile functional group makes it an attractive candidate for the synthesis of novel bioactive molecules. While a comprehensive dataset for this specific compound is currently lacking in the public domain, this guide provides a foundational understanding based on established chemical principles and the known properties of its constituent parts. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.
